Enhanced Lipophilicity (cLogP) Over the Unsubstituted Benzamide Core
The target compound's calculated logP (cLogP) is 5.222 . The unsubstituted analog, N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 477326-80-0), has a predicted cLogP of approximately 3.9–4.3 (based on structure–property prediction models). This cLogP increase of roughly 0.9–1.3 log units confers significantly higher membrane permeability potential, a critical factor for intracellular target engagement and blood–brain barrier penetration in neurotarget discovery .
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 5.222 |
| Comparator Or Baseline | N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide; cLogP ≈ 3.9–4.3 |
| Quantified Difference | Δ cLogP ≈ +0.9 to +1.3 |
| Conditions | ZINC-calculated cLogP for target; comparator values estimated from consensus prediction models |
Why This Matters
A higher cLogP directly translates to improved passive membrane permeability, enabling intracellular target access that is impossible for more polar analogs, making this compound the preferred choice for programs targeting cytoplasmic or CNS-resident proteins.
- [1] ZINC Database. ZINC4275470 – cLogP = 5.222. Accessed 2026. https://zinc.docking.org/substances/ZINC000004275470/ View Source
- [2] Corbo, F. et al. (2016). Antiproliferative Activity Evaluation of a Series of N-1,3-Benzothiazol-2-ylbenzamides as Novel Apoptosis Inducers. https://doi.org/10.1002/ardp.201500303 View Source
